Cas no 252944-01-7 (N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine)

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine structure
252944-01-7 structure
Product Name:N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
Numero CAS:252944-01-7
MF:C7H11N5O2
MW:197.194540262222
CID:913711
PubChem ID:22142380
Update Time:2025-04-19

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
    • 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine
    • 6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine
    • N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine
    • (2-aminoethyl)(6-amino-5-nitro(pyridin-2-yl))amine
    • N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine
    • JNXKEBLSRILDQM-UHFFFAOYSA-N
    • D5245
    • 2-(2-aminoethyl)amino-6-amino-5-nitropyridine
    • 2-amino-3-nitro-6-(2-aminoethylamino)pyridine
    • 2-amino-3-nitro-6-(2-amino-ethylamino)pyridi
    • T70656
    • MFCD18379166
    • SCHEMBL4669978
    • AKOS017516062
    • (2-aminoethyl)(6-amino-5-nitro(2-pyridyl))amine
    • CS-0145474
    • 2-amino-3-nitro-6-(2-amino-ethylamino)pyridine
    • SB52490
    • J-015917
    • 252944-01-7
    • (2-Aminoethyl)(6-amino-5-nitro-2-pyridyl)amine
    • 2,6-Diamino-N6-(2-aminoethyl)-3-nitropyridine
    • DTXSID50622857
    • AS-82718
    • Inchi: 1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11)
    • Chiave InChI: JNXKEBLSRILDQM-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C=CC(=NC=1N)NCCN)=O

Proprietà calcolate

  • Massa esatta: 197.09100
  • Massa monoisotopica: 197.09127461g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 195
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 123
  • XLogP3: 0.3

Proprietà sperimentali

  • PSA: 126.01000
  • LogP: 1.16920

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A609445-50mg
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
252944-01-7
50mg
$ 150.00 2023-04-19
TRC
A609445-100 mg
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
252944-01-7
100MG
$ 155.00 2022-01-13
TRC
A609445-250 mg
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
252944-01-7
250MG
$ 360.00 2022-01-13
TRC
A609445-500 mg
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
252944-01-7
500MG
$ 690.00 2022-01-13
TRC
A609445-1 g
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
252944-01-7
1g
$ 1230.00 2022-01-13
TRC
A609445-100mg
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
252944-01-7
100mg
$ 190.00 2023-04-19
TRC
A609445-250mg
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
252944-01-7
250mg
$ 437.00 2023-04-19
TRC
A609445-500mg
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
252944-01-7
500mg
$ 833.00 2023-04-19
TRC
A609445-1g
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
252944-01-7
1g
$ 1230.00 2022-06-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D868399-50mg
2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine
252944-01-7 ≥98%
50mg
828.00 2021-05-17

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Metodo di produzione

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD